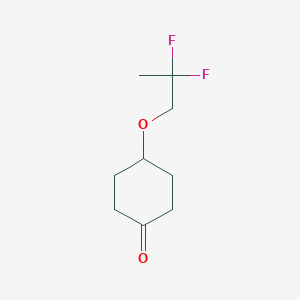

4-(2,2-Difluoropropoxy)cyclohexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated cyclohexane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is achieved through a 12-step protocol, demonstrating the intricacies involved in the synthesis of highly fluorinated cyclohexanes . Similarly, enantiopure 1,4-difluoro-cyclohexenes are prepared using a two-directional approach involving double cross-metathesis and electrophilic fluorination . These methods highlight the challenges and strategies in synthesizing fluorinated cyclohexane derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexanes is influenced by the presence of fluorine atoms. For example, the facially polarized cyclohexane mentioned in one study adopts a chair conformation with a high molecular dipole moment due to the clustering of electronegative fluorine atoms . This unusual polarity can significantly affect the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated cyclohexanes can undergo various chemical reactions, depending on their substitution patterns and the presence of functional groups. Cyclocondensation reactions, for instance, can lead to the formation of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones, as demonstrated in one of the studies . The presence of fluorine can also influence the regioselectivity and outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclohexanes are significantly altered by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to increased lipophilicity, thermal stability, and chemical resistance. For example, laterally fluorinated liquid crystals containing cyclohexyl units exhibit thermotropic liquid crystalline behavior and dielectric anisotropies, which are important for their applications in display technologies . Additionally, novel polyamides derived from a diamine with a trifluoromethyl group show outstanding solubility, low dielectric constants, and high thermal stability, making them suitable for microelectronic applications .

Wissenschaftliche Forschungsanwendungen

Cyclohexane Oxidation and Derivatives

Cyclohexane oxidation is a critical reaction in industrial chemistry, producing cyclohexanol and cyclohexanone, key intermediates for nylon production. Research on cyclohexane oxidation, including the use of various catalysts, highlights the importance of selectivity and efficiency in industrial processes. For instance, selective catalytic oxidation of cyclohexene can lead to valuable intermediates used widely in the chemical industry, indicating the potential for targeted synthesis strategies involving similar compounds (Cao et al., 2018).

Environmental Impact and Degradation

The environmental fate and degradation of related compounds, such as herbicides and industrial solvents, provide insights into the potential ecological considerations of 4-(2,2-Difluoropropoxy)cyclohexan-1-one. For instance, the review on 2,4-D herbicide toxicity emphasizes the need for understanding the environmental persistence and toxicological effects of widely used chemicals (Islam et al., 2017).

Analytical and Detection Techniques

The development of fluorescent chemosensors based on related compounds illustrates the potential for creating sensitive detection systems for various analytes. This research area could inform the development of novel sensors and diagnostic tools using derivatives of cyclohexanone for environmental monitoring or biomedical applications (Roy, 2021).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-(2,2-difluoropropoxy)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDNHTLWBUPRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCC(=O)CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoropropoxy)cyclohexan-1-one | |

CAS RN |

2276052-46-9 |

Source

|

| Record name | 4-(2,2-difluoropropoxy)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)

![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)

![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)